molecular formula CH3F2NOS B13562189 Difluoromethanesulfinamide

Difluoromethanesulfinamide

Cat. No.: B13562189
M. Wt: 115.11 g/mol
InChI Key: ZHRJRBZHYPTBEH-UHFFFAOYSA-N
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Description

Difluoromethanesulfinamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond This compound is part of the broader class of sulfinamides, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and polymers

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethanesulfinamide can be synthesized through several methods. One common approach involves the reaction of difluoromethylthiol with amines under oxidative conditions. This method leverages the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . The reaction typically occurs at ambient temperature and does not require additional pre-functionalization or de-functionalization steps, making it a streamlined and waste-reducing method.

Industrial Production Methods

Industrial production of this compound often involves the use of difluoromethylation reagentsThe process is typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Difluoromethanesulfinamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert this compound into thiols.

    Substitution: It can participate in substitution reactions where the sulfinamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfonamides, thiols, and substituted sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Difluoromethanesulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of difluoromethanesulfinamide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets of interest .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to difluoromethanesulfinamide include:

Uniqueness

This compound is unique due to its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and other advanced materials .

Properties

Molecular Formula

CH3F2NOS

Molecular Weight

115.11 g/mol

IUPAC Name

difluoromethanesulfinamide

InChI

InChI=1S/CH3F2NOS/c2-1(3)6(4)5/h1H,4H2

InChI Key

ZHRJRBZHYPTBEH-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)S(=O)N

Origin of Product

United States

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